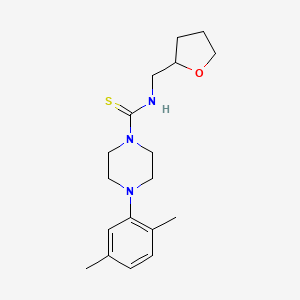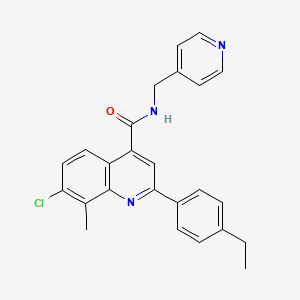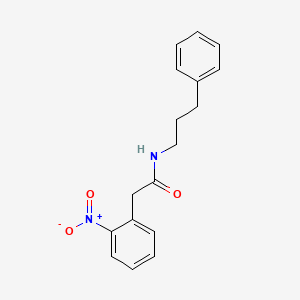
4-(2,5-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide
Descripción general
Descripción
4-(2,5-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1980s and has gained attention in scientific research due to its potential therapeutic effects.
Mecanismo De Acción
The exact mechanism of action of 4-(2,5-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed to work by modulating the levels of certain neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. 4-(2,5-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has been shown to increase the release of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
4-(2,5-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain. It has also been shown to reduce inflammation and oxidative stress in the body. 4-(2,5-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has been shown to have analgesic effects, reducing pain and discomfort in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,5-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 4-(2,5-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has also been shown to have a low toxicity profile, making it safe for use in animal models. However, there are limitations to its use in lab experiments. 4-(2,5-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has a short half-life in the body, which may limit its effectiveness in certain applications. Additionally, the exact mechanism of action of 4-(2,5-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide is not fully understood, which may make it difficult to interpret research findings.
Direcciones Futuras
There are several potential future directions for research on 4-(2,5-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide. One area of interest is its potential use in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Further research is needed to fully understand the mechanism of action of 4-(2,5-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide and its potential therapeutic effects. Additionally, there is potential for the development of new compounds based on the structure of 4-(2,5-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide, which may have improved therapeutic properties.
Aplicaciones Científicas De Investigación
4-(2,5-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic effects in various medical conditions. It has been shown to have anxiolytic, antidepressant, and analgesic properties. 4-(2,5-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.
Propiedades
IUPAC Name |
4-(2,5-dimethylphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3OS/c1-14-5-6-15(2)17(12-14)20-7-9-21(10-8-20)18(23)19-13-16-4-3-11-22-16/h5-6,12,16H,3-4,7-11,13H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNUIEOFGZJXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=S)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-2-(2-methylphenyl)-1,3-thiazole](/img/structure/B4776273.png)


![N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-phenoxyacetamide](/img/structure/B4776305.png)
![3-[(4-bromophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4776314.png)
![N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B4776322.png)
![3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4776326.png)
![3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4776327.png)
![4-methoxy-N-methyl-3-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4776345.png)
![1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B4776346.png)
![1-{2-[4-(ethylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4776350.png)
![3-(4-fluorobenzyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4776351.png)
![1-benzyl-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4776359.png)
![N-(3,4-difluorophenyl)-2-{[4-(4-methylphenyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4776366.png)